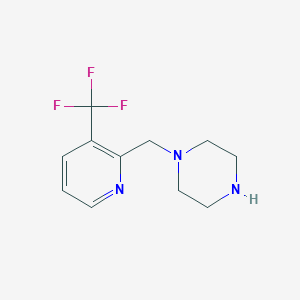
1-((4-Fluoropyridin-2-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Fluoropyridin-2-yl)methyl)piperazine is a chemical compound that features a fluorinated pyridine ring attached to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((4-Fluoropyridin-2-yl)methyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluoropyridine-2-carbaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Fluoropyridin-2-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the fluorinated pyridine ring.
Substitution: Substitution reactions at the pyridine or piperazine rings can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) oxide.
Reduction reactions often employ agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions can be facilitated by various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various fluorinated pyridine derivatives, piperazine derivatives, and other functionalized compounds.
Scientific Research Applications
1-((4-Fluoropyridin-2-yl)methyl)piperazine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: The compound may be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-((4-Fluoropyridin-2-yl)methyl)piperazine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The fluorinated pyridine ring can enhance binding affinity and selectivity, while the piperazine moiety can provide additional binding interactions. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
1-((4-Fluoropyridin-2-yl)methyl)piperazine is unique due to its specific structural features. Similar compounds include:
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: This compound has a similar fluorinated pyridine structure but lacks the piperazine moiety.
(2-Fluoropyridin-4-yl)methanol: Another fluorinated pyridine derivative with a different functional group.
Properties
Molecular Formula |
C11H14F3N3 |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
1-[[3-(trifluoromethyl)pyridin-2-yl]methyl]piperazine |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)9-2-1-3-16-10(9)8-17-6-4-15-5-7-17/h1-3,15H,4-8H2 |
InChI Key |
VHSFAVDTEYXOEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















